Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide
Description
Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide is a sulfonohydrazide derivative characterized by a 4-methylbenzenesulfonyl backbone conjugated with a 3-bromophenyl-substituted hydrazone moiety. Structurally, it belongs to the arylidenehydrazide family, where the hydrazide group (–SO₂–NH–NH–) is linked to a substituted aromatic aldehyde. The 3-bromophenyl group introduces steric and electronic effects, influencing its reactivity and biological interactions .
The presence of the bromine atom at the meta position may enhance stability and modulate intermolecular interactions, making it relevant for applications in medicinal chemistry or materials science.
Properties
IUPAC Name |
N-[(E)-(3-bromophenyl)methylideneamino]-4-methylbenzenesulfonamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13BrN2O2S/c1-11-5-7-14(8-6-11)20(18,19)17-16-10-12-3-2-4-13(15)9-12/h2-10,17H,1H3/b16-10+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZXUZXCODFXAQCM-MHWRWJLKSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)NN=CC2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N/N=C/C2=CC(=CC=C2)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13BrN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide typically involves the reaction of 4-methylbenzenesulfonyl chloride with hydrazine hydrate to form the corresponding hydrazide. This intermediate is then reacted with 3-bromobenzaldehyde under appropriate conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through recrystallization or other purification techniques.
Chemical Reactions Analysis
Types of Reactions
Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acid derivatives.
Reduction: Reduction reactions can convert the hydrazide group to an amine.
Substitution: The bromine atom in the 3-bromophenyl group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be employed.
Major Products
Oxidation: Sulfonic acid derivatives.
Reduction: Amine derivatives.
Substitution: Various substituted phenyl derivatives depending on the nucleophile used.
Scientific Research Applications
Medicinal Chemistry Applications
Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide has been investigated for its biological activities, particularly as a potential therapeutic agent.
- Antimicrobial Activity : Compounds similar to benzenesulfonic acid derivatives have shown significant antimicrobial properties. Studies indicate that hydrazone derivatives can exhibit antibacterial and antifungal activities, making them candidates for further exploration in drug development .
- Anticancer Properties : Research has demonstrated that certain hydrazone derivatives possess anticancer activity. The structural features of this compound may contribute to this activity, potentially through mechanisms involving apoptosis induction in cancer cells .
- Anti-inflammatory Effects : Some studies have reported that hydrazones can exhibit anti-inflammatory properties. This suggests that benzenesulfonic acid derivatives might be useful in developing treatments for inflammatory diseases .
Analytical Chemistry Applications
This compound can also be utilized in analytical chemistry as a reagent.
- Spectrophotometric Analysis : The compound may serve as a reagent for the determination of various analytes through spectrophotometric methods. Its ability to form colored complexes with certain metal ions enhances its utility in quantitative analysis .
- Chromatographic Techniques : It can be employed in high-performance liquid chromatography (HPLC) for the separation and identification of compounds due to its unique chemical structure which allows for specific interactions with target analytes .
Material Science Applications
In material science, benzenesulfonic acid derivatives are explored for their potential use in creating advanced materials.
- Polymer Chemistry : The compound may be involved in the synthesis of polymeric materials where sulfonic acid groups can enhance solubility and compatibility with various solvents. This property is crucial for developing new materials with tailored characteristics for specific applications .
- Nanotechnology : Research indicates that sulfonated compounds can play a role in the stabilization of nanoparticles, which is essential for applications in drug delivery systems and catalysis .
Case Study 1: Antimicrobial Activity
A study focused on synthesizing hydrazone derivatives from benzenesulfonic acid showed promising results against various bacterial strains. The synthesized compounds exhibited minimum inhibitory concentrations (MIC) comparable to established antibiotics, indicating their potential as new antimicrobial agents.
Case Study 2: Anticancer Research
In vitro studies on cell lines treated with benzenesulfonic acid derivatives revealed significant cytotoxic effects. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, suggesting further investigation into their use as anticancer drugs.
Data Table: Summary of Applications
| Application Area | Specific Use | Key Findings |
|---|---|---|
| Medicinal Chemistry | Antimicrobial Agents | Significant activity against bacterial strains |
| Anticancer Properties | Induces apoptosis in cancer cell lines | |
| Anti-inflammatory Effects | Potential treatments for inflammatory diseases | |
| Analytical Chemistry | Spectrophotometric Analysis | Forms colored complexes with metal ions |
| Chromatographic Techniques | Useful in HPLC for compound separation | |
| Material Science | Polymer Chemistry | Enhances solubility and compatibility |
| Nanotechnology | Stabilizes nanoparticles for drug delivery |
Mechanism of Action
The mechanism of action of Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide involves its interaction with specific molecular targets. The hydrazide group can form hydrogen bonds with biological molecules, influencing their activity. The bromophenyl group may interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Table 1: Structural and Physical Properties Comparison
Key Observations :
- Halogen Substituents (Br vs. Cl) : The larger atomic radius of bromine may increase steric hindrance, reducing solubility in polar solvents compared to chlorine analogs .
- Hydroxy and Thienyl Groups : Introduce hydrogen bonding (OH) or π-stacking (thienyl), affecting crystallinity and biological target interactions .
Table 2: Functional Activity and Reactivity
Biological Activity
Benzenesulfonic acid, 4-methyl-, [(3-bromophenyl)methylene]hydrazide is a compound belonging to the hydrazone class, which is known for its diverse biological activities. This article explores the biological activity of this compound, focusing on its antimicrobial, anticancer, and other therapeutic potentials based on recent research findings.
Chemical Structure and Synthesis
The compound features a hydrazone linkage, which is characterized by the formula R1R2C=NNH2. The presence of both the sulfonic acid and the bromophenyl moiety contributes to its biological properties. The synthesis typically involves the condensation of 4-methylbenzenesulfonic acid with 3-bromobenzaldehyde in the presence of a suitable catalyst.
Antimicrobial Activity
Hydrazones, including benzenesulfonic acid derivatives, have been extensively studied for their antimicrobial properties. Research indicates that compounds with hydrazone structures exhibit significant activity against various bacterial strains. For instance:
- In Vitro Studies : A study evaluated several hydrazone derivatives against Gram-positive and Gram-negative bacteria. The results showed that the tested compounds exhibited zones of inhibition ranging from 10 to 21 mm against Staphylococcus aureus and Escherichia coli, comparable to standard antibiotics like ampicillin .
- Mechanism of Action : The antimicrobial efficacy is often attributed to the ability of hydrazones to disrupt bacterial cell membranes or interfere with metabolic pathways, leading to cell death .
| Compound Name | Zone of Inhibition (mm) | Bacteria Tested |
|---|---|---|
| Hydrazone A | 21 | S. aureus |
| Hydrazone B | 20 | E. coli |
| Ampicillin | 24 | S. aureus |
Anticancer Activity
The anticancer potential of hydrazones has also gained attention:
- Cytotoxicity Assays : Compounds similar to benzenesulfonic acid hydrazide have shown cytotoxic effects against various cancer cell lines including HepG2 (liver), HT-29 (colon), and MCF-7 (breast) using MTT assays. The IC50 values indicated promising potency in inhibiting cancer cell proliferation .
- Selectivity : Notably, some hydrazones demonstrated selective toxicity towards cancer cells while sparing normal cells, which is crucial for therapeutic applications .
Other Biological Activities
Hydrazones are reported to possess various other biological activities:
- Anti-inflammatory : Some studies suggest that hydrazone derivatives can inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases .
- Antimalarial and Antiviral : Research has indicated that certain hydrazones exhibit activity against malaria parasites and viruses, although specific data on this compound's efficacy remains limited .
Case Studies
Several studies have documented the biological activities of related compounds:
- Antimicrobial Evaluation : A series of biphenyl-4-carboxylic acid hydrazones were synthesized and evaluated for their antimicrobial activity, showing promising results against common pathogens .
- Cytotoxicity Profiling : Another study focused on synthesizing novel hydrazone derivatives and assessing their cytotoxic effects on human cancer cell lines, revealing significant anticancer potential .
Q & A
Q. Advanced
- Solvent Effects : Polar aprotic solvents (DMF, DMSO) stabilize the hydrazone via hydrogen bonding, while protic solvents (ethanol) may promote hydrolysis .
- pH Sensitivity : Hydrazones are stable at neutral pH but hydrolyze under acidic (pH < 3) or alkaline (pH > 10) conditions. Use buffered solutions (pH 6–8) for biological assays .
What are the best practices for validating purity in batch-to-batch reproducibility?
Q. Basic
- HPLC : Use C18 columns with UV detection (λ = 254 nm); retention time consistency (±0.1 min) indicates purity.
- Elemental Analysis : Match calculated vs. observed C, H, N, S content (<0.3% deviation).
- Recrystallization : Repeat crystallization until melting point variation is <1°C .
How can researchers leverage analogous compounds (e.g., 75224-83-8) to explore structure-property relationships?
Advanced
Compare substituent effects using derivatives like:
- 75224-83-8 : Imidazo[2,1-b]thiazole substituent enhances π-π stacking (molecular weight: 336.43) .
- 71065-53-7 : Indole moiety increases lipophilicity (logP ~3.5) .
Strategies: - Synthesize analogs with varying halogen (Br, Cl) or heterocyclic groups.
- Test in parallel assays (e.g., TNF-α induction vs. PLA nucleation ).
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
